1,1-Bis(methylsulfonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane,1,1-bis(methylsulfonyl)-: is an organic compound with the molecular formula C7H16O4S2 It is characterized by the presence of two methylsulfonyl groups attached to the first carbon of the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentane,1,1-bis(methylsulfonyl)- typically involves the reaction of pentane with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Pentane+2Methylsulfonyl Chloride→Pentane,1,1-bis(methylsulfonyl)-+2HCl
Industrial Production Methods: In an industrial setting, the production of Pentane,1,1-bis(methylsulfonyl)- may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Pentane,1,1-bis(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pentane derivatives.
Wissenschaftliche Forschungsanwendungen
Pentane,1,1-bis(methylsulfonyl)- has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentane,1,1-bis(methylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pentane,1,1-bis(sulfonyl)-: Similar structure but with different substituents.
Hexane,1,1-bis(methylsulfonyl)-: Longer carbon chain with similar functional groups.
Butane,1,1-bis(methylsulfonyl)-: Shorter carbon chain with similar functional groups.
Uniqueness: Pentane,1,1-bis(methylsulfonyl)- is unique due to its specific carbon chain length and the presence of two methylsulfonyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6330-38-7 |
---|---|
Molekularformel |
C7H16O4S2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
1,1-bis(methylsulfonyl)pentane |
InChI |
InChI=1S/C7H16O4S2/c1-4-5-6-7(12(2,8)9)13(3,10)11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
NZHDJFJYVVYBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.